molecular formula C20H21N3O3S2 B2535190 N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361471-66-1

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2535190
CAS No.: 361471-66-1
M. Wt: 415.53
InChI Key: UJHAEYFWICVLRE-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperidine sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with acetic acid under reflux conditions. The next step involves the introduction of the piperidine sulfonyl group, which can be achieved by reacting piperidine with chlorosulfonic acid to form piperidine-1-sulfonyl chloride. This intermediate is then reacted with the benzothiazole derivative to form the desired compound. The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the piperidine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or piperidine derivatives.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The benzamide moiety can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be compared with other similar compounds such as:

    2-aminobenzothiazole: A simpler benzothiazole derivative with known antimicrobial properties.

    N-pyridin-2-ylbenzamide: Another benzamide derivative with potential biological activity.

    Phenylboronic pinacol esters: Compounds with similar structural features used in drug design and delivery.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-21-18-13-16(7-10-19(18)27-14)22-20(24)15-5-8-17(9-6-15)28(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHAEYFWICVLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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